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The table below summarizes the binding free energies for several recently studied VEGFR-2 inhibitors,

calculated using the MMGBSA method. This data can provide a benchmark for your own calculations on

Vegfr-2-IN-42.

Compound Name /
ID

MMGBSA Binding
Free Energy
(ΔGbind, kcal/mol)

Reference
Ligand /
Control

Key Findings

Compound 6
(Nicotinamide-based)

-176.724 [1] Sorafenib Demonstrated superior VEGFR-2
stabilizing propensity compared to

Sorafenib in a 200-ns MD simulation
[1].

Compound 35d
(Benzimidazole-

based)

-176.724 &
-150.234 (from

docking) [2]

Sorafenib Showed a better potential for
stabilizing VEGFR-2 than Sorafenib

in a 200-ns MD simulation and
MMGBSA [2].

ZINC00759038
(Biaryl urea analog)

Not Specified (Top
hit) [3]

Sorafenib Identified as a top hit with stable
complex and 90% similarity to

Sorafenib in a 20-ns MD simulation
[3].
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Compound Name /
ID

MMGBSA Binding
Free Energy
(ΔGbind, kcal/mol)

Reference
Ligand /
Control

Key Findings

211246 (Biaryl urea
analog)

Not Specified (Top
hit) [3]

Sorafenib Identified as a top hit with stable
complex and 90% similarity to

Sorafenib in a 20-ns MD simulation
[3].

MMGBSA Calculation Protocol

The Molecular Mechanics Generalized Born Surface Area (MMGBSA) method estimates the binding free

energy between a protein and a ligand from molecular dynamics (MD) trajectories [4]. The basic formula is:

ΔGbind = Gcomplex - (Greceptor + Gligand)

Where the free energy for each species (G) is calculated as: G = EMM + Gsolv - TS

EMM: Molecular mechanics energy in vacuum (sum of internal, electrostatic, and van der Waals

energies) [5].
Gsolv: Solvation free energy, decomposed into:

GGB: Polar solvation contribution, calculated using a Generalized Born model [6] [5].

GSA: Non-polar solvation contribution, calculated from the solvent-accessible surface area

(SASA): GSA = γ * SASA + b [5].

-TS: Entropic contribution at temperature T, often omitted due to high computational cost and low

precision [5].

The following diagram outlines a typical workflow for an MMGBSA calculation, integrating the steps from

system preparation to result analysis:
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Start: Prepared Protein-Ligand Complex

Molecular Dynamics (MD) Simulation

Extract Snapshots from Trajectory

Energy Decomposition for Each Snapshot

Calculate ΔGbind for Each Snapshot

Average ΔGbind Over All Snapshots

Final Binding Free Energy

Click to download full resolution via product page

Critical Considerations for MMGBSA

When performing or interpreting MMGBSA calculations, keep the following points in mind:

Entropy Calculation: The entropic term (-TS) is computationally expensive and is often omitted,
which can affect the absolute accuracy of the result, though relative rankings may still be reliable [5].
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Dielectric Boundary and Atomic Radii: The choice of parameters for defining the dielectric

boundary significantly impacts results. Using different atomic radii sets can provide upper and lower
bounds for experimental values [6].

Single vs. Multiple Trajectories: The more common and less noisy "single-trajectory" protocol uses
only the complex simulation to create ensembles for the receptor and ligand, while the more rigorous

"three-trajectory" approach runs separate simulations but is computationally more expensive and can
be noisier [4].

Comparison to Experimental Data: MMGBSA is excellent for ranking ligands and rationalizing
binding, but the absolute values may not always match experimental data quantitatively due to the

various approximations involved [4].

Context: VEGFR-2 as a Therapeutic Target

VEGFR-2 is a primary mediator of angiogenesis in several cancers, making it a critical drug target [7].

Inhibitors like Sorafenib bind to the kinase domain, preventing the signaling that leads to endothelial cell

proliferation, survival, and migration [8]. The search for new inhibitors continues due to issues of drug

resistance and side effects associated with current therapies [7]. Computational methods like MMGBSA are

vital in this endeavor for predicting and rationalizing the binding affinity of novel compounds.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b12841332#vegfr-2-in-42-binding-free-energy-mmgbsa-

calculation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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